molecular formula C10H16Cl2N4Zn B13745477 Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)- CAS No. 32517-55-8

Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)-

Cat. No.: B13745477
CAS No.: 32517-55-8
M. Wt: 328.5 g/mol
InChI Key: CDTZRSBMLZVNPX-UHFFFAOYSA-L
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Description

Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc is a coordination compound that features zinc as the central metal atom coordinated to two 1,2-dimethyl-1H-imidazole ligands and two chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc typically involves the reaction of zinc chloride with 1,2-dimethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction can be represented as follows:

ZnCl2+2C5H8N2Zn(C5H8N2)2Cl2\text{ZnCl}_2 + 2 \text{C}_5\text{H}_8\text{N}_2 \rightarrow \text{Zn(C}_5\text{H}_8\text{N}_2)_2\text{Cl}_2 ZnCl2​+2C5​H8​N2​→Zn(C5​H8​N2​)2​Cl2​

Industrial Production Methods

While specific industrial production methods for Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, although these are less common for this specific compound.

    Coordination Reactions: The imidazole ligands can be replaced by other nitrogen-donor ligands under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as triphenylphosphine or pyridine in solvents like dichloromethane or tetrahydrofuran.

    Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coordination Reactions: Often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Substitution Reactions: Formation of new zinc complexes with different ligands.

    Oxidation and Reduction Reactions: Potential formation of zinc oxides or reduced zinc species.

    Coordination Reactions: New coordination compounds with varied ligand environments.

Scientific Research Applications

Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc has several scientific research applications:

    Catalysis: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-nitrogen bonds.

    Materials Science: Employed in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a metallopharmaceutical agent.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc involves coordination interactions between the zinc center and the ligands. The zinc ion can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges or activating substrates. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobis(1H-imidazole-N3)zinc
  • Dichlorobis(1-methyl-1H-imidazole-N3)zinc
  • Dichlorobis(1,2,4-trimethyl-1H-imidazole-N3)zinc

Uniqueness

Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc is unique due to the presence of two methyl groups on the imidazole ring, which can influence the electronic properties and steric hindrance of the compound. This can affect its reactivity and interactions with other molecules, making it distinct from other zinc-imidazole complexes.

Properties

CAS No.

32517-55-8

Molecular Formula

C10H16Cl2N4Zn

Molecular Weight

328.5 g/mol

IUPAC Name

zinc;1,2-dimethylimidazole;dichloride

InChI

InChI=1S/2C5H8N2.2ClH.Zn/c2*1-5-6-3-4-7(5)2;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

CDTZRSBMLZVNPX-UHFFFAOYSA-L

Canonical SMILES

CC1=NC=CN1C.CC1=NC=CN1C.[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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